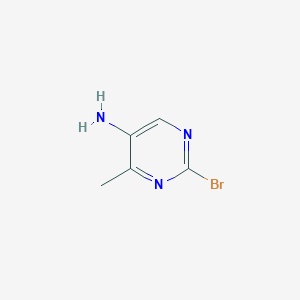
Ethyl 2-(hydroxyimino)-2-(2-(2-(methylamino)ethyl)phenyl)acetate
Übersicht
Beschreibung
Ethyl 2-(hydroxyimino)-2-(2-(2-(methylamino)ethyl)phenyl)acetate, also known as HMEA, is a chemical compound that has been widely studied for its potential use in scientific research. HMEA is a derivative of the popular drug, tramadol, which is commonly used to treat moderate to severe pain. However, HMEA has been found to have unique properties that make it a promising candidate for research in various fields.
Wirkmechanismus
Ethyl 2-(hydroxyimino)-2-(2-(2-(methylamino)ethyl)phenyl)acetate works by binding to mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. This binding results in the inhibition of the release of neurotransmitters that transmit pain signals, leading to a reduction in pain perception. This compound also increases the release of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, as well as improve mitochondrial function. This compound has also been found to have anti-tumor properties, and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(hydroxyimino)-2-(2-(2-(methylamino)ethyl)phenyl)acetate in lab experiments is its high potency and low toxicity. This compound has also been found to have a long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability for some researchers.
Zukünftige Richtungen
There are a number of future directions for research on Ethyl 2-(hydroxyimino)-2-(2-(2-(methylamino)ethyl)phenyl)acetate. One area of interest is its potential use in the treatment of chronic pain, which is a major public health issue. This compound may also be useful in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(hydroxyimino)-2-(2-(2-(methylamino)ethyl)phenyl)acetate has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as an analgesic, or pain-relieving agent. Studies have shown that this compound has a similar mechanism of action to tramadol, but with greater potency and fewer side effects. This compound has also been studied for its potential use in treating depression and anxiety, as well as for its neuroprotective properties.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-[2-[2-(methylamino)ethyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12(15-17)11-7-5-4-6-10(11)8-9-14-2/h4-7,14,17H,3,8-9H2,1-2H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSRKCATVHBCCD-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC=CC=C1CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CC=CC=C1CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856094 | |
| Record name | Ethyl (2E)-(hydroxyimino){2-[2-(methylamino)ethyl]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945652-12-0 | |
| Record name | Ethyl (2E)-(hydroxyimino){2-[2-(methylamino)ethyl]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)




![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)

![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)
![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)

![8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1512641.png)